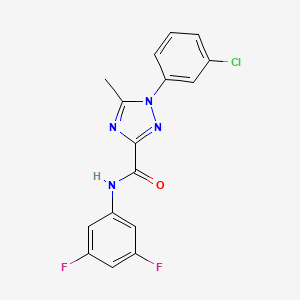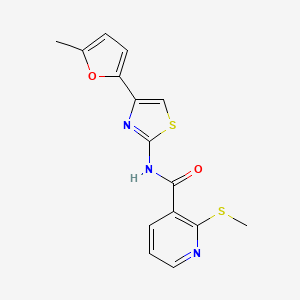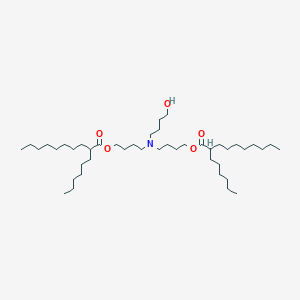
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . This compound is one of the four components that form lipid nanoparticles, which encapsulate and protect the fragile mRNA, the active ingredient in these vaccines .
Vorbereitungsmethoden
The preparation of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step in its synthesis involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The reaction can be summarized as follows:
2(C8H17)(C6H13)CHCO2(CH2)5CHO+H2N(CH2)4OH+2NaBH(O2CCH3)3→((4−Hydroxybutyl)azanediyl)bis(butane−4,1−diyl)bis(2−hexyldecanoate)
Analyse Chemischer Reaktionen
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, primarily due to its functional groups. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This protonation is crucial for its role in forming lipid nanoparticles that encapsulate mRNA.
Wissenschaftliche Forschungsanwendungen
This compound is primarily used in the field of vaccine development. It is a key component of the lipid matrix in the prophylactic SARS-CoV-2 mRNA vaccine produced by Pfizer/BioNTech . The lipid nanoparticles formed by this compound ensure efficient vaccine assembly, protect the mRNA from premature degradation, and promote the release of the nucleic acid into the cytoplasm for further processing after endocytosis . This makes it an essential element in the delivery of mRNA vaccines.
Wirkmechanismus
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its chemical properties as a tertiary amine. Its cation can form an ionic bond with the messenger RNA, which carries the genetic information for the SARS-CoV-2 spike protein formation in the human body . Once the lipid nanoparticle encapsulating the mRNA is absorbed into antigen-presenting cells through receptor-mediated endocytosis, the more acidic environment within the endosome fully protonates the compound. This protonation results in the release of the mRNA payload .
Vergleich Mit ähnlichen Verbindungen
((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in mRNA vaccine formulations. These lipids share the common feature of transitioning to their cationic form under acidic conditions, promoting contact with anionic lipids in the endosome membrane and facilitating mRNA release into the cytoplasm . Some similar compounds include:
- ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- ((4-Hydroxybutyl)azanediyl)bis(octane-8,1-diyl) bis(2-hexyldecanoate)
These compounds are also used in lipid nanoparticle formulations for mRNA delivery, but ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique in its specific structural configuration and its role in the Pfizer/BioNTech vaccine .
Eigenschaften
Molekularformel |
C44H87NO5 |
|---|---|
Molekulargewicht |
710.2 g/mol |
IUPAC-Name |
4-[4-(2-hexyldecanoyloxy)butyl-(4-hydroxybutyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-33-41(31-21-15-11-7-3)43(47)49-39-29-26-36-45(35-25-28-38-46)37-27-30-40-50-44(48)42(32-22-16-12-8-4)34-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |
InChI-Schlüssel |
UDBLGQSZFIFJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCO)CCCCOC(=O)C(CCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


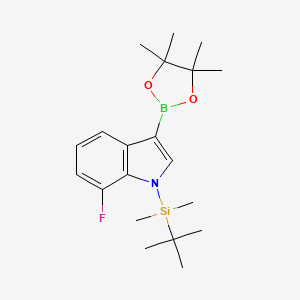
![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365718.png)
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365719.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365735.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365755.png)
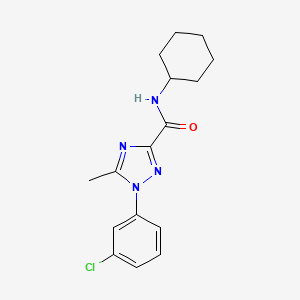
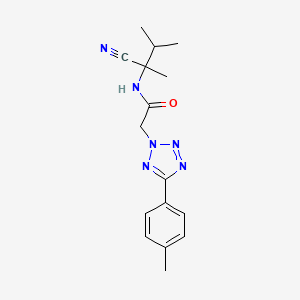
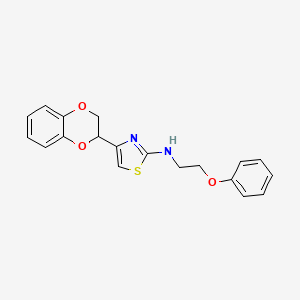
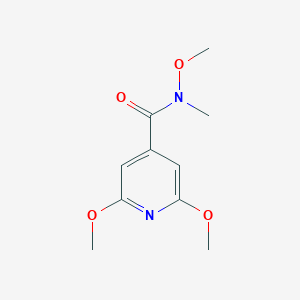
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide](/img/structure/B13365789.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
